Naphthalen-1-yl 2-chlorobenzoate
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Overview
Description
Naphthalen-1-yl 2-chlorobenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 2-chlorobenzoic acid with 1-naphthol
Scientific Research Applications
Naphthalen-1-yl 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl 2-chlorobenzoate typically involves the reaction of 2-chlorobenzoic acid with 1-naphthol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-chlorobenzoic acid+1-naphtholdehydrating agentNaphthalen-1-yl 2-chlorobenzoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and 1-naphthol.
Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzoates and naphthalenes.
Hydrolysis: The major products are 2-chlorobenzoic acid and 1-naphthol.
Oxidation and Reduction: Various oxidized or reduced derivatives of naphthalene.
Mechanism of Action
The mechanism of action of naphthalen-1-yl 2-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 2-chlorobenzoate
- Naphthalen-1-yl benzoate
- Naphthalen-1-yl 4-chlorobenzoate
Uniqueness
Naphthalen-1-yl 2-chlorobenzoate is unique due to the specific positioning of the chlorine atom on the benzoate moiety, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
naphthalen-1-yl 2-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-15-10-4-3-9-14(15)17(19)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLAODMVLGAYNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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